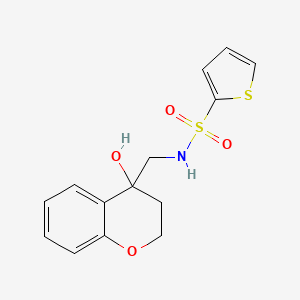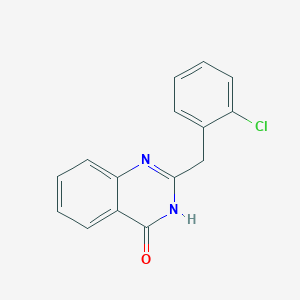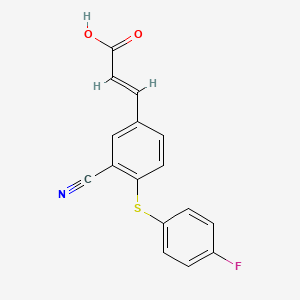![molecular formula C13H17Cl2NO B2454497 [1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol CAS No. 174560-99-7](/img/structure/B2454497.png)
[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol, commonly referred to as DCBP, is an organic compound with a wide range of applications in the scientific research field. DCBP is a derivative of piperidine, an aromatic heterocyclic compound, and is composed of a benzene ring with two chlorine atoms and a piperidine ring. It is a colorless liquid with a molecular weight of 250.19 g/mol, a boiling point of 218-220 °C, and a melting point of -8 °C. DCBP has a wide range of uses in scientific research, including synthesis methods, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Pyrazolo[3,4-b]pyridines are a fascinating group of heterocyclic compounds with two possible tautomeric forms the : Pyrazolo[3,4-b]pyridines are a fascinating group of heterocyclic compounds with two possible tautomeric forms: the 1H-isomer and the 2H-isomer . These compounds have attracted significant interest due to their structural similarity to purine bases like adenine and guanine . Let’s explore their diverse biomedical applications.
Substituent Diversity
The substituents present at specific positions significantly impact the properties of pyrazolo[3,4-b]pyridines. Notably, positions N1, C3, C4, C5, and C6 play crucial roles in their biological activity. Researchers have described over 300,000 1H-pyrazolo[3,4-b]pyridines, documented in more than 5,500 references (including 2,400 patents) to date .
Biomedical Applications
Let’s explore some unique applications:
a. Anticancer Properties: Certain pyrazolo[3,4-b]pyridines exhibit promising anticancer activity. Researchers have investigated their effects on tumor cell lines, apoptosis pathways, and cell cycle regulation. These compounds hold potential as novel chemotherapeutic agents.
b. Antimicrobial Agents: Pyrazolo[3,4-b]pyridines have demonstrated antimicrobial properties against bacteria, fungi, and parasites. Their diverse modes of action make them valuable candidates for combating infectious diseases.
c. Antiviral Activity: Researchers have explored the antiviral potential of these compounds. They inhibit viral replication and entry, making them relevant for developing new antiviral drugs.
d. Anti-inflammatory Effects: Certain pyrazolo[3,4-b]pyridines modulate inflammatory pathways, suggesting their use in treating inflammatory disorders.
e. Neuroprotective Agents: These compounds have shown neuroprotective effects in preclinical studies. They may offer therapeutic options for neurodegenerative diseases.
f. Cardiovascular Applications: Researchers have investigated the cardiovascular effects of pyrazolo[3,4-b]pyridines, including vasodilation and antiplatelet activity.
g. Antimalarial Potential: Some derivatives exhibit antimalarial activity, providing an alternative avenue for combating malaria.
h. Other Applications: Additional areas of interest include enzyme inhibition, receptor modulation, and metabolic regulation.
For further reading, you can explore the full review article on this topic . If you have any specific questions or need more details, feel free to ask! 😊
Propiedades
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-4-3-10(6-13(12)15)7-16-5-1-2-11(8-16)9-17/h3-4,6,11,17H,1-2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMFHKZBPHLJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)


![4-Iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2454421.png)

![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)
![Methyl 4-[(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2454427.png)


![6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2454431.png)


![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/no-structure.png)
